molecular formula C₂₅H₃₇NaO₅ B1140466 2,3-Dehydro Simvastatin Acid Sodium Salt CAS No. 393825-04-2

2,3-Dehydro Simvastatin Acid Sodium Salt

Cat. No.: B1140466
CAS No.: 393825-04-2
M. Wt: 440.55
InChI Key:
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Description

2,3-Dehydro Simvastatin Acid Sodium Salt: is a chemical compound with the molecular formula C25H37NaO5. It is an impurity that arises during the synthesis of Simvastatin, a widely used lipid-lowering agent

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dehydro Simvastatin Acid Sodium Salt involves several steps. One common method includes the treatment of lovastatin with potassium hydroxide dissolved in a mixture of water and methanol to obtain a triol acid. This triol acid is then relactonized, and the hydroxy group on the lactone ring is protected. The resulting compound is acylated with 2,2-dimethylbutyryl chloride or 2,2-dimethylbutyryl bromide in the presence of an acylation catalyst in an organic solvent. Finally, the silyl protecting group on the lactone ring is removed to obtain Simvastatin .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a byproduct during the large-scale synthesis of Simvastatin .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydro Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,3-Dehydro Simvastatin Acid Sodium Salt has several scientific research applications, including:

Comparison with Similar Compounds

    Simvastatin: The parent compound from which 2,3-Dehydro Simvastatin Acid Sodium Salt is derived.

    Lovastatin: A structurally similar compound used as a lipid-lowering agent.

    Atorvastatin: Another statin with a similar mechanism of action but different structural properties.

    Pravastatin: A statin with a different side chain but similar lipid-lowering effects.

Uniqueness: this compound is unique due to its specific structural modifications, which differentiate it from other statins. Its presence as an impurity in Simvastatin synthesis makes it an important marker for quality control and research .

Properties

IUPAC Name

sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDOHYZGFYLBS-VCNJSNMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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